Anabasamine
Overview
Description
Anabasamine is an alkaloid compound with the molecular formula C16H19N3 and a molecular weight of 253.35 g/mol . It is derived from the aerial part of the Anabasis aphylla L. plant . It is structurally similar to nicotine .
Synthesis Analysis
The synthesis of Anabasamine has been confirmed experimentally through the production of 2,3′-bipyridyl-5-carboxylic acid by the oxidation of the base . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The structure of Anabasamine has been proposed as 5-(N-methyl-2′-piperidyl)-2,3′-bipyridyl based on UV, IR, NMR, and mass spectroscopic data .Chemical Reactions Analysis
Alkaloids extraction was carried out using polar and apolar solvents . Forty-nine compounds belonging to 16 families were identified .Physical And Chemical Properties Analysis
Anabasamine is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Chemical Structure and Synthesis
- Anabasamine, isolated from the seeds of Anabasis aphylla L., has been studied for its chemical structure. Spectroscopic studies, including UV, IR, NMR, and mass spectroscopy, have led to the proposal of the structure as 5-(N-methyl-2′-piperidyl)-2,3′-bipyridyl. This structure was experimentally confirmed through the production of 2,3′-bipyridyl-5-carboxylic acid by the oxidation of the base (Mukhamedzhanov et al., 1968).
- Research has also focused on the synthesis of organophosphorus derivatives of anabasamine. These derivatives have been investigated for their cholinergic activity, suggesting potential applications in insecticide development (Gazaliev et al., 1989).
Biosynthesis and Metabolism
- Studies have been conducted on the biosynthesis of basic alkaloids of Anabasis aphylla, including anabasamine. The role of lysine, aspartic acid, methionine, acetate, and cadaverine in the formation of anabasamine and related alkaloids has been indicated. These studies have examined the pathways of biosynthesis of the piperidine heterocycle, which is the structural basis of all the alkaloids of this plant (Lovkova & Nurimov, 1978).
Pharmaceutical and Therapeutic Potential
- Anabasum, a synthetic analog of Δ8‐tetrahydrocannabinol (THC)‐11‐oic acid, which is a derivative of anabasamine, has been researched for its potent anti‐inflammatory and pro‐resolving effects in a human model of self‐resolving acute inflammation. This suggests potential applications in treating conditions characterized by acute inflammation (Motwani et al., 2018).
- Additionally, a Phase 2 study of the safety and efficacy of anabasum (JBT-101) in systemic sclerosis indicated that anabasum provided significant efficacy in systemic sclerosis with acceptable safety and tolerability. This supports its continued clinical development for the treatment of systemic sclerosis (Spiera et al., 2017).
Environmental Applications
- Anabasamine has also been explored in environmental studies. For instance, it has been used as a biomarker for tobacco use in wastewater analysis. This application is significant for monitoring community consumption of tobacco over time, illustrating its potential in public health and environmental monitoring (Tscharke et al., 2016).
properties
IUPAC Name |
5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRDBHMKTWECOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942578 | |
Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anabasamine | |
CAS RN |
20410-87-1 | |
Record name | Anabasamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anabasamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANABASAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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